3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Übersicht

Beschreibung

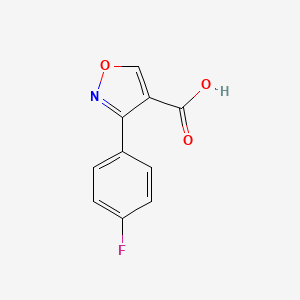

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is an organic compound that features a fluorinated phenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with a suitable reagent to form the isoxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The isoxazole ring can be reduced under specific conditions to form different ring structures.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

- Oxidation products include various carboxylate derivatives.

- Reduction products may include partially or fully reduced isoxazole rings.

- Substitution products depend on the nucleophile used and can include a wide range of functionalized phenyl-isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the isoxazole ring can contribute to the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

- 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid

- 3-(4-Methyl-phenyl)-isoxazole-4-carboxylic acid

- 3-(4-Nitro-phenyl)-isoxazole-4-carboxylic acid

Comparison: 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design compared to its chloro, methyl, and nitro analogs.

Biologische Aktivität

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a fluorophenyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Signaling Pathway Modulation : It can modulate key signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation .

- Gene Expression Regulation : The compound affects the expression of genes related to apoptosis and cell cycle regulation, indicating its potential as an anticancer agent .

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity across various cancer cell lines:

- Cell Lines Tested : HepG2 (liver), HeLa (cervical), MCF-7 (breast), and Hep3B.

- Mechanism : The compound induces cell cycle arrest, particularly at the G2-M phase, and promotes apoptosis in these cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.6 | Apoptosis induction |

| HeLa | 12.3 | G2-M phase arrest |

| MCF-7 | 10.5 | Apoptosis induction |

Cytotoxicity Studies

In studies involving human promyelocytic leukemia cells (HL-60), the compound showed significant cytotoxic effects. Specifically, it was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving apoptosis promotion and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable under physiological conditions but may exhibit varying absorption rates depending on the route of administration. Factors such as temperature and pH can influence its stability and efficacy in biological systems.

Case Studies

- Study on Antiproliferative Activity : A study synthesized various derivatives of fluorophenyl-isoxazole carboxamides, including the target compound. Results indicated that these compounds significantly reduced cell viability in cancer models compared to controls, highlighting their potential for therapeutic applications .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular targets led to distinct effects on gene expression profiles associated with cancer progression and apoptosis .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDHPFKMYSLBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.